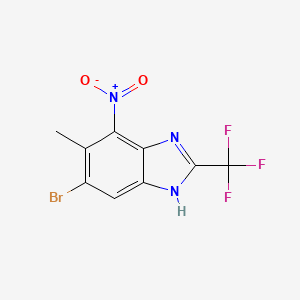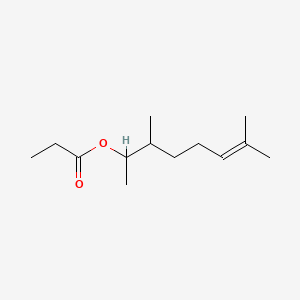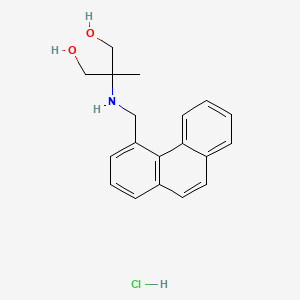
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes a phenanthrene moiety
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the phenanthrene derivative, followed by the introduction of the amino group and subsequent reactions to form the final product. The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. Detailed studies are required to fully elucidate the molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride can be compared with other similar compounds that contain phenanthrene or amino groups. Some similar compounds include:
- 1,3-Propanediol, 2-methyl-2-((4-phenylmethyl)amino)-, hydrochloride
- 1,3-Propanediol, 2-methyl-2-((4-naphthylmethyl)amino)-, hydrochloride These compounds share structural similarities but may differ in their chemical properties and applications. The unique combination of the phenanthrene moiety and the amino group in this compound contributes to its distinct characteristics and potential uses .
Eigenschaften
CAS-Nummer |
96403-62-2 |
|---|---|
Molekularformel |
C19H22ClNO2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-methyl-2-(phenanthren-4-ylmethylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-19(12-21,13-22)20-11-16-7-4-6-15-10-9-14-5-2-3-8-17(14)18(15)16;/h2-10,20-22H,11-13H2,1H3;1H |
InChI-Schlüssel |
SUYHJKLCKAJWGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC=CC2=C1C3=CC=CC=C3C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)


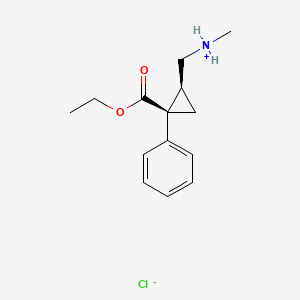
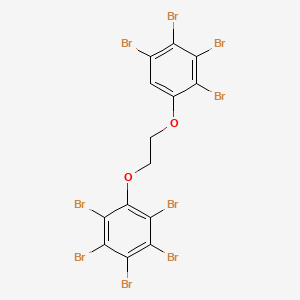
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
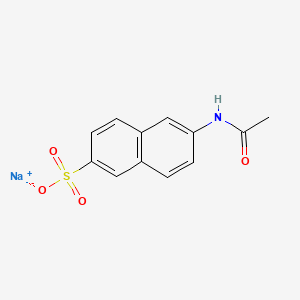
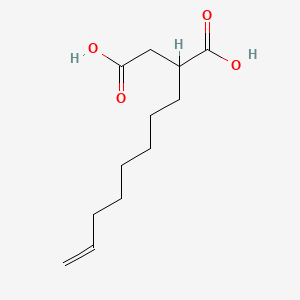
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
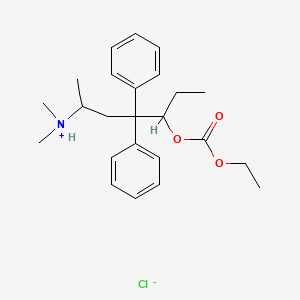
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
